

A Technical Guide to Soda Lime for Carbon Dioxide Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Soda lime			
Cat. No.:	B591003	Get Quote		

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soda lime is a granular chemical absorbent widely utilized for the removal of carbon dioxide (CO₂) from breathing gases in closed and semi-closed environments. Its application is critical in medical anesthesia, diving rebreathers, submarines, and other life support systems to prevent hypercapnia (CO₂ poisoning).[1][2] This guide provides a detailed technical overview of **soda lime**'s composition, the chemical mechanism of CO₂ absorption, factors influencing its performance, and standardized protocols for its evaluation. The content is structured to serve as a comprehensive resource for professionals engaged in research and development involving gas purification and life support technologies.

Chemical Composition and Formulation

Soda lime is not a single compound but a carefully formulated mixture of several chemical components, each serving a specific function in the CO₂ absorption process. The primary active ingredient is calcium hydroxide, with sodium hydroxide acting as a crucial catalyst.[3] Water content is essential for the chemical reactions to proceed efficiently.[4] Silica is often added to increase the hardness of the granules and reduce the formation of alkaline dust, which can be harmful if inhaled.[5][6]

Table 1: Typical Composition of Medical-Grade Soda Lime

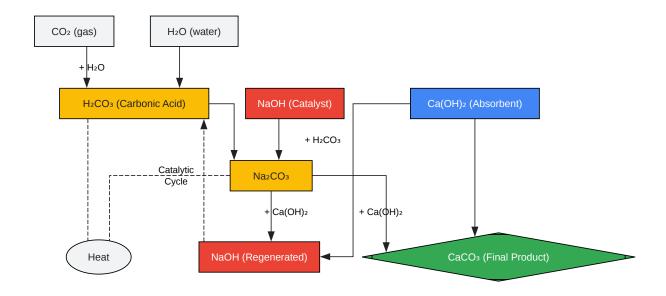
Component	Chemical Formula	Typical Concentration (%)	Primary Function
Calcium Hydroxide	Ca(OH)₂	~75-80%	Main absorbent; reacts with CO ₂ to form calcium carbonate.[1][5]
Water	H₂O	~12-19%	Reaction medium; facilitates the dissolution and ionization of reactants. [4][5]
Sodium Hydroxide	NaOH	~3-5%	Catalyst; accelerates the rate of CO ₂ absorption.[3][5]
Potassium Hydroxide	КОН	< 0.1% (or absent)	Secondary catalyst; its use has been reduced due to reactivity with anesthetics.[1][5]
Silica	SiO ₂	Varies	Hardening agent; prevents granule breakdown and dust formation.[5]

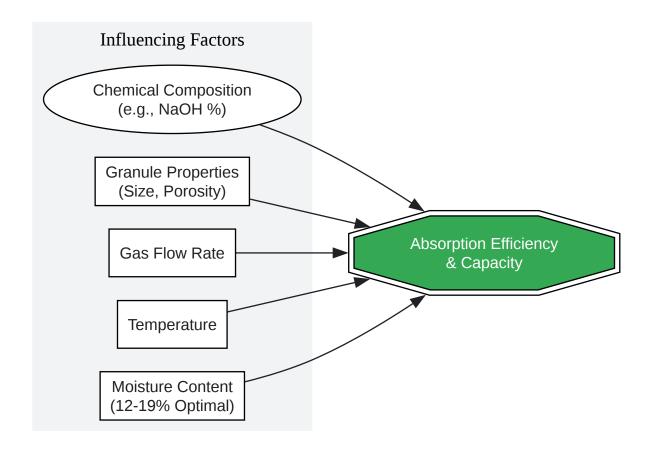
| Indicator Dye | e.g., Ethyl Violet | Trace | pH indicator; changes color to signal absorbent exhaustion.[3][7] |

Mechanism of Carbon Dioxide Absorption

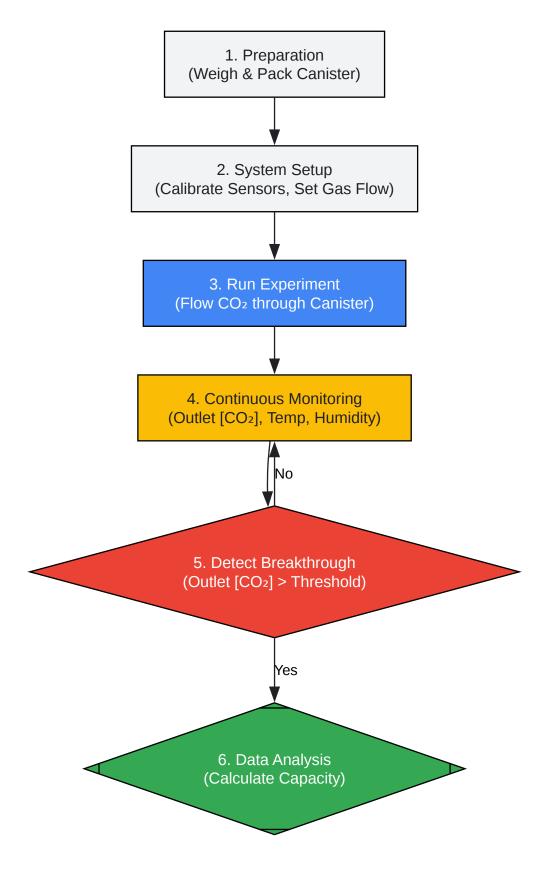
The absorption of CO₂ by **soda lime** is a multi-step, water-facilitated, and base-catalyzed chemical process. The direct reaction between gaseous CO₂ and solid calcium hydroxide is kinetically very slow.[7] The presence of a strong base catalyst (NaOH) and water significantly accelerates the overall reaction rate, making **soda lime** an effective absorbent.[1][7]

Chemical Reaction Pathway


The process can be summarized in the following key chemical reactions:


- Formation of Carbonic Acid: Gaseous CO₂ first dissolves in the water present within the
 soda lime granules to form carbonic acid (H₂CO₃).[5][8] CO₂ + H₂O ⇌ H₂CO₃
- Neutralization by Catalyst: The carbonic acid is then rapidly neutralized by the sodium hydroxide (or potassium hydroxide) catalyst to form sodium carbonate and water. This is an exothermic reaction.[5][8] H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat
- Regeneration of Catalyst and Formation of Precipitate: The sodium carbonate reacts with calcium hydroxide to form insoluble calcium carbonate (CaCO₃) and, critically, regenerates the sodium hydroxide catalyst.[5][8] This allows the catalytic cycle to continue. Na₂CO₃ + Ca(OH)₂ → CaCO₃↓ + 2NaOH

The overall, simplified reaction is the sum of these steps, showing the consumption of CO₂ by calcium hydroxide.[1][9]


$$CO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O + Heat$$

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Soda lime Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modsafe.com [modsafe.com]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]
- 7. media.intersurgical.com [media.intersurgical.com]
- 8. Soda lime production [ebme.co.uk]
- 9. Soda Lime and Low Flow [anaestheasier.com]
- To cite this document: BenchChem. [A Technical Guide to Soda Lime for Carbon Dioxide Absorption]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591003#soda-lime-absorbent-for-carbon-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com